
Nanterinone
Descripción general
Descripción
Es un inhibidor parcial de la fosfodiesterasa disponible por vía oral que ha demostrado efectos hemodinámicos agudos significativos en pacientes con insuficiencia cardíaca leve a moderada . La nanterinona es conocida por su capacidad para mejorar la función cardíaca y reducir la resistencia vascular, lo que la convierte en una candidata prometedora para el tratamiento de la insuficiencia cardíaca .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La nanterinona se puede sintetizar mediante varios métodos sintéticos. Una ruta común implica la condensación de 4-fluoro-2-metilnitrobenceno con otros reactivos para formar el compuesto deseado . Las condiciones de reacción suelen implicar temperaturas controladas y el uso de catalizadores específicos para garantizar que se obtenga el producto deseado.
Métodos de producción industrial: La producción industrial de nanterinona implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye varios pasos de purificación para garantizar que el producto final cumpla con los estándares necesarios para su uso farmacéutico .
Análisis De Reacciones Químicas
Tipos de reacciones: La nanterinona experimenta varias reacciones químicas, que incluyen:
Oxidación: La nanterinona se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la nanterinona en formas reducidas con diferentes propiedades farmacológicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de nanterinona .
Aplicaciones Científicas De Investigación
Cardiovascular Applications
Nanterinone has been studied for its effects on cardiovascular health, particularly in the treatment of heart failure. Research indicates that this compound acts as a partial phosphodiesterase inhibitor, which can lead to improved hemodynamics in patients with mild to moderate heart failure. A study demonstrated that this compound significantly enhances cardiac output and reduces pulmonary capillary wedge pressure, suggesting its efficacy in alleviating symptoms associated with heart failure .
Case Study: Hemodynamic Effects
- Objective : To evaluate the acute hemodynamic effects of this compound.
- Population : Patients with mild to moderate heart failure.
- Results : Improved cardiac output and reduced preload were observed, indicating a beneficial role in heart failure management.
Antimicrobial Activity
This compound derivatives have shown promising antimicrobial properties. Research highlights their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism involves the inhibition of bacterial DNA synthesis, which is crucial for bacterial growth and reproduction .
Table 1: Antimicrobial Efficacy of this compound Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
The anticancer activity of this compound has been investigated in various cancer cell lines. Studies have shown that this compound exhibits cytotoxic effects against several types of cancer cells by inducing apoptosis and inhibiting cell proliferation. This mechanism is attributed to its ability to interfere with cellular signaling pathways involved in cancer progression .
Case Study: Cytotoxicity Against Cancer Cells
- Objective : To assess the anticancer effects of this compound on human cancer cell lines.
- Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The compound appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is critical in diseases like Alzheimer's and Parkinson's .
Mecanismo De Acción
La nanterinona ejerce sus efectos inhibiendo parcialmente la fosfodiesterasa, una enzima responsable de descomponer el monofosfato de adenosina cíclico (AMPc). Al inhibir esta enzima, la nanterinona aumenta los niveles de AMPc, lo que lleva a una mayor contractilidad cardíaca y vasodilatación. Los objetivos moleculares involucrados incluyen la fosfodiesterasa III y otras enzimas relacionadas .
Compuestos similares:
Milrinona: Otro inhibidor de la fosfodiesterasa con propiedades inotrópicas y vasodilatadoras similares.
Amrinona: Un compuesto relacionado con efectos inotrópicos positivos pero diferentes propiedades farmacocinéticas.
Enoximona: Otro inhibidor de la fosfodiesterasa utilizado en el tratamiento de la insuficiencia cardíaca.
Unicidad de la nanterinona: La nanterinona es única debido a sus efectos vasodilatadores equilibrados y la inhibición parcial de la fosfodiesterasa, lo que puede resultar en menos efectos secundarios en comparación con otros inhibidores. Su capacidad para mejorar la función cardíaca sin afectar significativamente la frecuencia cardíaca la distingue de compuestos similares .
Comparación Con Compuestos Similares
Milrinone: Another phosphodiesterase inhibitor with similar inotropic and vasodilatory properties.
Amrinone: A related compound with positive inotropic effects but different pharmacokinetic properties.
Enoximone: Another phosphodiesterase inhibitor used in the treatment of heart failure.
Uniqueness of Nanterinone: this compound is unique due to its balanced vasodilatory effects and partial inhibition of phosphodiesterase, which may result in fewer side effects compared to other inhibitors. Its ability to improve cardiac function without significantly affecting heart rate sets it apart from similar compounds .
Actividad Biológica
Nanterinone, a phosphodiesterase (PDE) inhibitor, has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular diseases. This article delves into the biological activity of this compound, summarizing research findings, case studies, and its pharmacological mechanisms.
Overview of this compound
This compound is classified as a PDE inhibitor that modulates intracellular levels of cyclic nucleotides such as cAMP and cGMP, which are crucial for various cellular functions. By inhibiting PDEs, this compound enhances the effects of these second messengers, leading to vasodilation and improved cardiac contractility.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of phosphodiesterase enzymes. This inhibition results in increased levels of cyclic AMP (cAMP), which plays a significant role in mediating vasodilation and positive inotropic effects in cardiac tissues.
- Vasodilation : Increased cAMP levels lead to relaxation of vascular smooth muscle cells.
- Positive Inotropic Effect : Enhanced cAMP concentration boosts cardiac contractility, improving heart function in patients with heart failure.
Cardiovascular Effects
This compound has been studied for its effects on patients with mild to moderate heart failure. A clinical study indicated that this compound administration resulted in significant hemodynamic improvements:
Parameter | Baseline Value | Post-Treatment Value | Significance |
---|---|---|---|
Mean Arterial Pressure | 82 mmHg | 71 mmHg | P < 0.01 |
Stroke Volume Index | 20 ml/m² | 30 ml/m² | P < 0.005 |
dP/dt (Left Ventricular) | 858 mmHg/s | 1,130 mmHg/s | P < 0.005 |
These findings suggest that this compound effectively reduces afterload while improving stroke volume and overall cardiac output.
Case Studies
-
Clinical Case Study on Heart Failure :
A study involving patients with New York Heart Association class III or IV heart failure demonstrated that incremental doses of this compound led to improved hemodynamic parameters without significant adverse effects. Patients exhibited enhanced exercise tolerance and reduced symptoms associated with heart failure. -
Comparative Study with Other PDE Inhibitors :
In a comparative analysis with other PDE inhibitors, this compound showed superior efficacy in increasing stroke work index at lower end-diastolic pressures compared to agents like nitroprusside, indicating its potential as a preferred treatment option for heart failure management.
Research Findings
Recent studies have highlighted the multifaceted role of this compound beyond cardiovascular applications:
- Neuroprotective Effects : Research indicates that PDE inhibitors can also exhibit neuroprotective properties by enhancing cAMP signaling pathways in neuronal tissues.
- Potential in Treating Taste and Smell Disorders : Emerging studies are exploring the use of this compound in addressing disorders related to taste and smell, leveraging its ability to modulate cyclic nucleotide levels effectively.
Propiedades
Número CAS |
102791-47-9 |
---|---|
Fórmula molecular |
C15H15N3O |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H15N3O/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12/h4-8H,1-3H3,(H,17,19) |
Clave InChI |
NMNXBEXPAHSXOK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C |
SMILES canónico |
CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C |
Apariencia |
Solid powder |
Key on ui other cas no. |
102791-47-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
6-(2,4-dimethyl-1H-imidazol-1-yl)-8-methyl-2(1H)-quinolinone nanterinone UK 61260 UK-61,260 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.